molecular formula C29H35N5O6 B1353763 Z-Phe-his-leu-OH CAS No. 28458-19-7

Z-Phe-his-leu-OH

Cat. No. B1353763
CAS RN: 28458-19-7
M. Wt: 549.6 g/mol
InChI Key: BOMYCHBQXOKSLT-SDHOMARFSA-N
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Description

“Z-Phe-his-leu-OH” is a substrate for the angiotensin I-converting enzyme . The cleavage of Z-FHL by ACE yields His-Leu (G-2310), which can be quantified by generating a fluorescent adduct with o-phthalaldehyde .


Molecular Structure Analysis

The molecular weight of “Z-Phe-his-leu-OH” is 549.63 . The sum formula is C₂₉H₃₅N₅O₆ .


Chemical Reactions Analysis

“Z-Phe-his-leu-OH” is a substrate for the angiotensin I-converting enzyme . The cleavage of Z-FHL by ACE yields His-Leu (G-2310), which can be quantified by generating a fluorescent adduct with o-phthalaldehyde .


Physical And Chemical Properties Analysis

The molecular weight of “Z-Phe-his-leu-OH” is 549.63 . The sum formula is C₂₉H₃₅N₅O₆ . It is soluble in DMSO .

Scientific Research Applications

Aromatic-Histidine Interactions in Zinc Finger Motif

Z-Phe-His-Leu-OH is involved in the study of aromatic-histidine interactions in the zinc finger motif. Research shows that in some zinc finger sequences, the central Phe is replaced by Tyr, and this substitution is generally conserved among species. The importance of the aromatic-histidine interaction in the hydrophobic core is highlighted by the destabilization caused by a Phe to Leu analogue. This study aimed to investigate whether Tyr would participate in an analogous aromatic-histidine interaction, which has implications for the understanding of Zn finger architecture and DNA binding properties (Jasanoff & Weiss, 1993).

Peptide Derivatives' Antagonism Toward the Formyl-Peptide Receptor

Another research application of Z-Phe-His-Leu-OH is in the study of peptide derivatives' antagonism toward the formyl-peptide receptor. This study evaluated the ability of several X-Phe-D-Leu-Phe-D-Leu-Z analogues to antagonize formyl-peptide receptors in human neutrophils. The findings demonstrate that specific variations in the peptides' structures can significantly impact their activity as receptor antagonists, contributing to the understanding of peptide-receptor interactions (Dalpiaz et al., 2002).

The Hidden Thermodynamics of a Zinc Finger

Research on the thermodynamics of a zinc finger, involving Z-Phe-His-Leu-OH, showed that the consensus Phe is not essential for high-affinity Zn(2+) binding but contributes to specifying a precise DNA-binding surface. This study highlights the role of entropy-enthalpy compensation in the zinc finger's structural dynamics and provides insights into the evolutionary constraints on zinc finger dynamics (Lachenmann et al., 2002).

Photocatalytic Hydrogen Evolution

Z-Phe-His-Leu-OH is also relevant in the field of photocatalysis. Research on the construction of Z-scheme photocatalysts for enhanced photocatalytic hydrogen evolution involved the study of defect-rich g-C3N4 nanosheets combined with defect-rich TiO2 nanoparticles. This study highlights the role of defects in constructing Z-scheme systems and underscores their potential in photocatalytic applications like hydrogen evolution, CO2 reduction, and water purification (Gao et al., 2019).

Future Directions

The Phe-Phe motif, which “Z-Phe-his-leu-OH” is a part of, has gained popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . This suggests potential future directions for the use of “Z-Phe-his-leu-OH” in nanomedicine.

properties

IUPAC Name

(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N5O6/c1-19(2)13-25(28(37)38)33-27(36)24(15-22-16-30-18-31-22)32-26(35)23(14-20-9-5-3-6-10-20)34-29(39)40-17-21-11-7-4-8-12-21/h3-12,16,18-19,23-25H,13-15,17H2,1-2H3,(H,30,31)(H,32,35)(H,33,36)(H,34,39)(H,37,38)/t23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMYCHBQXOKSLT-SDHOMARFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Phe-his-leu-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
NAN Cruz, LCG de Oliveira, JG Mill… - Journal of …, 2023 - journals.lww.com
… ACE activity in urine was measured with the fluorogenic substrates Z-PheHis-Leu-OH (Z-FHL) and hippuryl-His-Leu-OH (h-HL). ACE activity ratio to infer N-domain activity was …
Number of citations: 0 journals.lww.com
LS Arita, L Santos, R Yokota, MM Tanae, DS Aragão… - 2013 - Wiley Online Library
… Cells were treated with insulin, P9, P9a and AE at 1, 100 and 1000 pg/mL and ACE activity was evaluated using Z-Phe-His-Leu-OH as substrate. All treatments were compared to control…
Number of citations: 0 faseb.onlinelibrary.wiley.com
PW Schiller, S Demassieux, R Boucher - Circulation Research, 1976 - Am Heart Assoc
The substrate specificity of tonin from rat submaxillary gland was examined with a series of synthetic peptides encompassing the C-terminus of the decapeptide substrate angiotensin I. …
Number of citations: 51 www.ahajournals.org
D Sivaratnam, SM Ching, GM Krishnan… - Journal of …, 2023 - journals.lww.com
… ACE activity in urine was measured with the fluorogenic substrates Z-PheHis-Leu-OH (Z-FHL) and hippuryl-His-Leu-OH (h-HL). ACE activity ratio to infer N-domain activity was …
Number of citations: 0 journals.lww.com
P Le Corvoisier, C Adamy, L Sambin… - European journal of …, 2010 - Wiley Online Library
… resulting pellet was dissolved in 1 mL Tris–HCl with 8.5 mM 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate and incubated at 37C in the presence of z-Phe-His-Leu-OH (…
Number of citations: 49 onlinelibrary.wiley.com
K Kudo, K Akagawa - … Chiral Catalyst Design and Chiral Polymer …, 2011 - books.google.com
… The oldest tripeptide asymmetric catalyst with a nonrepetitive amino acid sequence might be Z-Phe-His-Leu-OH reported by Ueoka and coworkers for the enantiomer differentiating …
Number of citations: 1 books.google.com
K Akagawa - Peptide Applications in Biomedicine, Biotechnology …, 2018 - Elsevier
In organic synthesis, peptides have been used as the catalysts for solvolysis of esters, the ligands for metal-catalyzed reactions, and organocatalysts. In most cases, constructing …
Number of citations: 4 www.sciencedirect.com
NAN Cruz, LCG de Oliveira, FB Fernandes… - Hypertension …, 2023 - nature.com
… The ACE activity was determined by a fluorometric method using two distinct substrates: Z-Phe-His-Leu-OH (Z-FHL-OH) more specific to N-domain and hippuryl-His-Leu-OH (h-HL-OH) …
Number of citations: 1 www.nature.com
A Matsushima, Y Kodera, M Hiroto, H Nishimura… - Journal of Molecular …, 1996 - Elsevier
Chemical modification of enzymes and other bioactive molecules with polyethylene glycol derivatives, activated PEG and PM, can eliminate some of the drawbacks of the biomolecules …
Number of citations: 82 www.sciencedirect.com
A Polupanov, A Halmatov, O Pak… - Areh Turk Soc …, 2007 - jag.journalagent.com
… ACE serum activity was assayed by hydrolysis of the specific substrate Z-Phe-His-Leu-OH as previously described[18] and was calculated using the following equation: …
Number of citations: 6 jag.journalagent.com

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